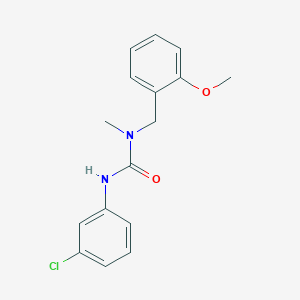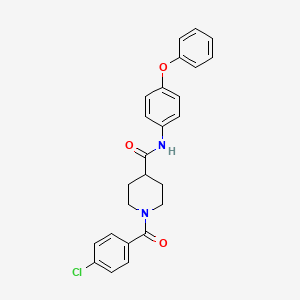
N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea, also known as CMU, is a synthetic compound that belongs to the urea class of compounds. It was first synthesized in the 1970s and has since been used extensively in scientific research due to its unique properties. CMU is a potent inhibitor of dopamine uptake and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea involves the inhibition of dopamine uptake by binding to the dopamine transporter protein. This results in an increase in extracellular dopamine levels, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea are mainly related to its ability to increase extracellular dopamine levels. This can lead to various effects such as increased locomotor activity, increased reward-seeking behavior, and increased sensitivity to drugs of abuse. N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea in lab experiments include its well-established synthesis method, its potent inhibition of dopamine uptake, and its ability to increase extracellular dopamine levels. However, the limitations include its potential toxicity and the fact that it is not selective for the dopamine transporter protein.
Orientations Futures
There are several future directions for the use of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea in scientific research. One potential direction is the development of more selective dopamine transporter inhibitors that can be used to study the dopamine system with greater specificity. Another potential direction is the use of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea in the development of new treatments for neurological disorders such as Parkinson's disease and drug addiction.
Conclusion
In conclusion, N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea is a synthetic compound that has been extensively used in scientific research as a tool to study the dopamine system. Its ability to inhibit dopamine uptake and increase extracellular dopamine levels has made it a valuable tool in the study of various neurological disorders. While it has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for the use of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea in scientific research, and it will continue to be a valuable tool in the study of the dopamine system.
Méthodes De Synthèse
The synthesis of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea involves the reaction of 2-methoxybenzylamine with 3-chlorophenyl isocyanate, followed by the addition of N-methylamine. The resulting compound is then purified through recrystallization to obtain pure N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea. This synthesis method has been well-established and has been used by various researchers to obtain N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea for their experiments.
Applications De Recherche Scientifique
N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea has been extensively used in scientific research as a tool to study the dopamine system. It has been shown to inhibit dopamine uptake and increase extracellular dopamine levels in the brain. This property has made it a valuable tool in the study of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-[(2-methoxyphenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-19(11-12-6-3-4-9-15(12)21-2)16(20)18-14-8-5-7-13(17)10-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZZCADEMMABLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(2-methoxybenzyl)-1-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione](/img/structure/B4936385.png)

![3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4936410.png)
![N-(4-ethoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4936416.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4936424.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B4936426.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-pyridinylcarbonyl)-3-piperidinol](/img/structure/B4936437.png)
![N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4936445.png)
![1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione](/img/structure/B4936452.png)
![8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4936458.png)
![N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine](/img/structure/B4936460.png)
![2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4936469.png)
![6'-amino-1,2,3',5-tetramethyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4936470.png)